molecular formula C11H10N2O B1648103 3-(2-Oxopyrrolidin-1-yl)benzonitrile CAS No. 939999-23-2

3-(2-Oxopyrrolidin-1-yl)benzonitrile

Cat. No. B1648103
Key on ui cas rn: 939999-23-2
M. Wt: 186.21 g/mol
InChI Key: WYBNXZKAPWZJRJ-UHFFFAOYSA-N
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Patent
US07645776B2

Procedure details

g of 3-Aminobenzonitril were dissolved in 20 ml DMF and 4.4 ml of DIPEA. The reaction mixture was cooled to 0° C. and 2 ml of 4-chloro-butyryl chloride added. The reaction mixture was stirred at rt for 1 h. 5 ml of DBU were added and the reaction mixture stirred at rt overnight. DCM was added and the organic phase washed with 1N HCL and water. The organic layer was separated, dried over Na2SO4 and evaporated. MS(ISO): 187.2 (MH+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4.4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].Cl[CH2:11][CH2:12][CH2:13][C:14](Cl)=[O:15].C1CCN2C(=NCCC2)CC1.C(Cl)Cl>CN(C=O)C.CCN(C(C)C)C(C)C>[O:15]=[C:14]1[CH2:13][CH2:12][CH2:11][N:1]1[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCCC(=O)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
4.4 mL
Type
solvent
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred at rt overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the organic phase washed with 1N HCL and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1N(CCC1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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